N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The compound is primarily recognized for its role as an intermediate in organic synthesis and its potential therapeutic properties.
N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its chemical properties, synthesis methods, and applications.
This compound is classified under the category of organic compounds, specifically as a pyrrolidine derivative. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide typically involves several steps:
The synthesis can be performed using various methods, including:
N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide features a five-membered pyrrolidine ring with a carbonyl group and an amide functional group. The structural representation can be illustrated using the following identifiers:
ZASBADBZECAFKT-KRWDZBQOSA-N
CC(C)C(=O)N1CCCC(=O)N(C)CC1
The molecular weight of N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is approximately 226.32 g/mol. Its physical state is typically a solid at room temperature.
N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide can participate in several chemical reactions:
The reactivity of this compound allows it to serve as a building block for synthesizing more complex organic molecules, making it valuable in medicinal chemistry and drug design.
The mechanism of action of N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide largely depends on its specific application in biological systems. It may interact with various molecular targets such as enzymes or receptors, influencing biochemical pathways.
Research indicates that derivatives of pyrrolidine compounds often exhibit antimicrobial and anticancer properties, suggesting that N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide may have similar biological activities worth exploring.
N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is typically a white crystalline solid with a melting point that varies based on purity and specific synthesis conditions.
Key chemical properties include:
N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5